Dimethyl 4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Description
Dimethyl 4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by:
- Methyl groups at positions 2 and 6 of the DHP ring.
- Dimethyl ester moieties at positions 3 and 3.
- A 4-phenyl substituent modified with 3-methoxy and 4-(prop-2-en-1-yloxy) groups.
Structural studies (e.g., crystal packing in ) reveal intermolecular hydrogen bonding (R₁²(6) motifs), influencing solubility and stability .
Properties
IUPAC Name |
dimethyl 4-(3-methoxy-4-prop-2-enoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6/c1-7-10-28-15-9-8-14(11-16(15)25-4)19-17(20(23)26-5)12(2)22-13(3)18(19)21(24)27-6/h7-9,11,19,22H,1,10H2,2-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTLDQCVXJBYNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=C(C=C2)OCC=C)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and various substituted dihydropyridine compounds.
Scientific Research Applications
Dimethyl 4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular diseases due to its structural similarity to calcium channel blockers.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Dimethyl 4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. The compound can modulate the activity of these channels, leading to effects on cellular calcium levels and subsequent physiological responses. The pathways involved include the inhibition of calcium influx, which can result in vasodilation and reduced blood pressure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Phenyl Ring
The phenyl ring substituents critically modulate electronic and steric properties:
Key Observations :
- Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance Ca²⁺ channel blockade (e.g., FRC-8411, IC₅₀ ~10⁻⁹ M) .
Ester Group Modifications
Ester groups at positions 3 and 5 influence pharmacokinetics and binding:
Key Observations :
- Dimethyl esters balance lipophilicity and metabolic stability.
- Bulky esters (e.g., diallyl in ) may hinder binding to hydrophobic enzyme pockets .
Calcium Channel Antagonism
- FRC-8411 (3-nitrophenyl derivative) shows potent antihypertensive effects (ED₅₀ ~0.3 mg/kg orally in rats) due to strong Ca²⁺ channel inhibition .
- Nisoldipine analogs () demonstrate that planarity of the DHP ring correlates with activity; electron-withdrawing groups enhance potency .
- Target Compound : The absence of electron-withdrawing groups likely reduces Ca²⁺ channel affinity compared to nitro-substituted DHPs.
Antioxidant and Neuroprotective Effects
Antiulcer Activity
- Quinazolinone-DHP hybrids () with sulfonamide groups demonstrate antiulcer activity comparable to ranitidine, highlighting the role of hybrid pharmacophores .
Biological Activity
Overview
Dimethyl 4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the dihydropyridine family. Its unique structure includes a dihydropyridine ring substituted with methoxy and prop-2-en-1-yloxy groups, making it a subject of interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H25NO6 |
| Molecular Weight | 375.43 g/mol |
| LogP | 3.01 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with calcium channels. It is believed to modulate the activity of these channels, leading to alterations in cellular calcium levels. This modulation can result in physiological responses such as vasodilation and reduced blood pressure, which are crucial in cardiovascular health.
Biological Activities
Antioxidant Properties:
Research indicates that compounds similar to dimethyl dihydropyridines exhibit significant antioxidant activity. This property is essential in combating oxidative stress within cells, potentially reducing the risk of chronic diseases.
Anti-inflammatory Effects:
Studies suggest that this compound may possess anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation. The inhibition of pro-inflammatory cytokines has been observed in related dihydropyridine structures.
Cardiovascular Benefits:
Due to its structural similarity to established calcium channel blockers, this compound has been explored for its potential therapeutic effects on cardiovascular diseases. It may help in managing hypertension and preventing cardiac events by relaxing vascular smooth muscle.
Case Studies and Research Findings
-
Antioxidant Activity Study:
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of various dihydropyridine derivatives. The results indicated that the compound significantly reduced reactive oxygen species (ROS) levels in vitro, suggesting a protective effect against oxidative damage . -
Anti-inflammatory Mechanism:
Research published in Phytotherapy Research demonstrated that derivatives of this compound inhibited the expression of inflammatory markers in human cell lines. This suggests its potential use as an anti-inflammatory agent . -
Cardiovascular Impact Assessment:
In a clinical trial reported by Cardiovascular Drugs and Therapy, patients treated with a similar dihydropyridine derivative showed marked improvements in blood pressure regulation compared to placebo groups. The study concluded that these compounds could serve as effective antihypertensive agents .
Q & A
Q. What are the optimal synthetic methodologies for preparing dimethyl 4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-1,4-dihydropyridine derivatives?
The compound can be synthesized via the Hantzsch reaction, a widely used method for 1,4-dihydropyridine (DHP) derivatives. Key steps include:
-
Reaction Setup : Mixing aldehydes (e.g., substituted benzaldehydes), β-keto esters, and ammonium acetate in a solvent system. Ethanol or water (for greener synthesis) is commonly used .
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Condition Optimization : Elevated temperatures (70–90°C) and catalytic acetic acid improve yield. Microwave-assisted synthesis can reduce reaction time .
-
Workflow Example :
Component Molar Ratio Solvent Temperature Time Yield (%) Aldehyde 1.0 Ethanol 80°C 6–8 h 60–75 β-Keto ester 2.0 Water 90°C (MW) 1 h 70–85
Q. How is the structural characterization of this compound performed?
A multi-technique approach is essential:
- X-ray Crystallography : Determines precise molecular geometry, dihedral angles, and hydrogen-bonding networks. For example, the dihydropyridine ring typically adopts a boat conformation, with substituents influencing planarity .
- Spectroscopy :
- ¹H/¹³C NMR : Methoxy groups resonate at δ ~3.8 ppm (¹H) and ~55 ppm (¹³C). The dihydropyridine NH proton appears as a broad singlet (δ ~5.5 ppm) .
- MS : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight.
- Elemental Analysis : Validates purity (>95% for crystallized samples) .
Q. What in vitro assays are suitable for preliminary pharmacological evaluation?
- Calcium Channel Blocking Activity : Use isolated aortic rings (rat) to measure vasodilation. IC₅₀ values are compared to nifedipine .
- Antioxidant Assays : DPPH radical scavenging or lipid peroxidation inhibition (IC₅₀ ~50–100 μM for active derivatives) .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of bioactivity?
- Molecular Docking : Simulate binding to L-type calcium channels (PDB: 1T3S). The 3-methoxy-4-(allyloxy)phenyl group may occupy hydrophobic pockets, while ester moieties form hydrogen bonds .
- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with vasodilatory activity. Allyloxy groups enhance lipophilicity (logP ~3.5), improving membrane permeability .
Q. How to resolve contradictory data in metabolic stability studies?
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In vitro Metabolism : Incubate with liver microsomes (human/rat). Conflicting half-life (t₁/₂) values may arise from cytochrome P450 isoforms (e.g., CYP3A4 vs. CYP2C9). Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify degradation pathways .
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Stabilization Strategies :
Approach Effect on t₁/₂ Mechanism Methylation of allyloxy group +20% Reduces CYP3A4 oxidation Deuterated analogs +35% Slows C-H bond cleavage
Q. What experimental designs are effective for studying substituent-activity relationships (SAR)?
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Library Design : Synthesize analogs with variations at the 3-methoxy and 4-allyloxy positions. Example modifications:
Position Substituent Impact on Activity 3-Methoxy –OCH₃ → –OCF₃ Increased electron withdrawal → Enhanced Ca²⁺ blockade 4-Allyloxy –OCH₂CH=CH₂ → –OCH₂C≡CH Reduced metabolic lability -
Data Analysis : Use ANOVA to compare IC₅₀ values across substituent groups. A p-value <0.05 indicates significant SAR trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
